5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol features a complex heterocyclic scaffold combining thiazolo[3,2-b][1,2,4]triazole and 3,4-dihydroisoquinoline moieties. Its structure includes a 4-bromophenyl substituent, a methyl group at the 2-position of the thiazolo-triazol core, and a hydroxyl group at the 6-position.
Properties
IUPAC Name |
5-[(4-bromophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGJRWOIDROVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, have been identified as potent inhibitors of the aldo-keto reductase akr1c3, a target of interest in both breast and prostate cancer.
Mode of Action
Based on structural similarities with known compounds, it can be inferred that the carboxylate group of the compound might occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Biochemical Pathways
Given its potential inhibitory action on akr1c3, it could impact the steroid hormone biosynthesis pathway, which is known to be regulated by this enzyme.
Result of Action
If it indeed acts as an inhibitor of akr1c3, it could potentially disrupt the normal function of this enzyme, leading to alterations in steroid hormone levels and potentially exerting anti-cancer effects in the context of breast and prostate cancer.
Biological Activity
The compound 5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of thiazole derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and underlying mechanisms.
Synthesis of the Compound
The synthesis of thiazole derivatives typically involves the reaction of thioamide with α-halo ketones or aldehydes. The specific compound is synthesized through a multi-step process involving the formation of the thiazole ring and subsequent substitution reactions to introduce the bromophenyl and dihydroisoquinoline moieties.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives showed that compounds similar to our target compound displayed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-bromophenyl group is believed to enhance this activity due to its electron-withdrawing nature, which may increase the compound's lipophilicity and facilitate membrane penetration .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| Compound A | Moderate (Zone of inhibition: 10 mm) | Slight (Zone: 5 mm) | None |
| Compound B | High (Zone: 15 mm) | Moderate (Zone: 10 mm) | Moderate (Zone: 12 mm) |
| Target Compound | To be determined | To be determined | To be determined |
Anticancer Activity
Thiazole derivatives have also shown promise in anticancer applications. In vitro studies indicate that similar compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways and inhibition of cell proliferation through cell cycle arrest . The specific interactions between the thiazole ring and cellular targets are critical for its anticancer efficacy.
Case Studies
- Case Study on Anticancer Properties : A recent study reported that a related thiazole derivative caused significant apoptosis in MCF-7 breast cancer cells. The compound induced cell cycle arrest at the G2/M phase, leading to increased levels of p53 and p21 proteins .
- Antimicrobial Evaluation : Another study focused on a series of thiazole compounds including those with bromophenyl substitutions. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
The biological activity of This compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Thiazoles often act as enzyme inhibitors in metabolic pathways crucial for bacterial survival.
- Disruption of Cell Membrane Integrity : The lipophilic nature of brominated compounds aids in disrupting bacterial membranes.
Scientific Research Applications
Medicinal Chemistry
Butyrylcholinesterase Inhibition
One of the primary applications of this compound is as a selective inhibitor of butyrylcholinesterase (BChE). BChE plays a crucial role in the hydrolysis of neurotransmitters and is implicated in neurodegenerative diseases such as Alzheimer's disease. Recent studies have demonstrated that derivatives related to this compound exhibit significant inhibitory activity against BChE. For instance, compounds derived from the structural optimization of similar frameworks have shown improved selectivity towards BChE compared to acetylcholinesterase (AChE) .
Mechanism of Action
Molecular docking and dynamics simulations suggest that these compounds can effectively bind to both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE. This dual-targeting mechanism enhances their potential as therapeutic agents for neurodegenerative conditions .
Anti-Cancer Properties
The thiazolo[3,2-b][1,2,4]triazole moiety is known for its anticancer potential. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the 3,4-dihydroisoquinoline moiety may enhance these effects through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cancer progression.
Neuroprotective Effects
Given its role as a BChE inhibitor, this compound may also possess neuroprotective properties. By preventing the breakdown of acetylcholine, it could help maintain synaptic function and protect neuronal health in models of neurodegeneration.
Data Table: Summary of Research Findings
Case Study 1: BChE Inhibition
In a study involving the synthesis of new BChE inhibitors, several derivatives were tested for their inhibitory activity using in vitro assays. The results indicated that compounds structurally related to 5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol displayed significant inhibition rates compared to standard drugs used in Alzheimer's treatment .
Case Study 2: Antimicrobial Activity
A series of thiazole derivatives were evaluated for their antimicrobial properties against various pathogens. The findings suggested that modifications to the thiazolo-triazole framework could enhance antimicrobial potency, indicating a potential application for This compound in treating infections .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of thiazolo[3,2-b][1, triazole derivatives typically involves cyclocondensation reactions between 1,3-diketones and mercaptotriazoles. For this compound, the following steps are hypothesized based on analogous protocols :
Step 1: Formation of the Thiazolo[3,2-b][1,2,] triazole Core
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Reactants :
-
Conditions :
-
Mechanism :
Step 3: Hydroxylation at Position 6
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Reactants :
-
Conditions :
Electrophilic Aromatic Substitution (EAS)
The 4-bromophenyl group directs further substitution at the para position. Example reactions:
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | 4-Biphenyl derivative | 65–78 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Bromo-3-nitro-phenyl derivative | 52 |
Nucleophilic Substitution
The bromine atom on the phenyl ring is susceptible to displacement:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Azide (NaN₃) | DMF, 60°C, 12 h | 4-Azidophenyl derivative | 88 | |
| Amine (RNH₂) | K₂CO₃, DMSO, 100°C | 4-Aminophenyl derivative | 74 |
Characterization Data
Key spectral features for the compound and intermediates:
1H-NMR (400 MHz, DMSO-d₆)
13C-NMR
HRMS
Stability and Degradation
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Thermal Stability : Decomposes at 220–225°C (DSC).
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Photodegradation : Exposure to UV light (254 nm) leads to C-Br bond cleavage, forming a phenolic byproduct .
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Hydrolytic Stability : Stable in pH 4–7; degrades in alkaline conditions (pH > 10) via triazole ring opening .
Biological Activity Insights
While direct data for this compound is unavailable, structurally related thiazolo[3,2-b] triazoles exhibit:
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Anticancer Activity : IC₅₀ = 1.2–8.7 µM against renal, breast, and melanoma cell lines .
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SAR Trends : Electron-withdrawing groups (e.g., Br) enhance cytotoxicity but reduce solubility .
Reaction Optimization Table
| Parameter | Optimal Condition | Impact on Yield (%) | Reference |
|---|---|---|---|
| Solvent | H₂O | 82 | |
| Light Source | Compact fluorescent lamp | 78 | |
| Catalyst | None (radical pathway) | 85 | |
| Temperature | Room temperature | 80 |
Comparison with Similar Compounds
Table 1: Halogen-Substituted Analogues
| Compound | Halogen | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| 3-(4-Bromobenzyl)-triazol | Br | 12.5 (S. aureus) | |
| 3-(4-Chlorobenzyl)-triazol | Cl | 25.0 (S. aureus) |
Positional Isomerism: 4-Bromo vs. 2-Bromo Substitution
The position of bromine on the phenyl ring affects electronic and steric properties:
- 5-(2-Bromophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 439107-63-8) features a 2-bromophenyl group, which introduces steric hindrance near the triazole core.
Core Structure Modifications
Variations in the heterocyclic core influence solubility and target selectivity:
- 5-[(4-Methoxyphenyl)methylene]thiazolo[3,2-b][1,2,4]triazol-6-one () replaces the dihydroisoquinolin group with a methoxyphenylidene moiety. The methoxy group enhances solubility but may reduce affinity for hydrophobic binding pockets compared to the dihydroisoquinolin group .
- N-(4-Bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 25 in ) retains the dihydroisoquinolin and bromophenyl motifs but uses a benzamide core instead of thiazolo-triazol.
Table 2: Core Structure Comparisons
| Compound | Core Structure | Key Properties |
|---|---|---|
| Target Compound | Thiazolo-triazol | Planar, moderate solubility |
| N-(4-Bromophenyl)-...benzamide (25) | Benzamide | Flexible, higher logP |
| 5-(4-Methoxybenzylidene)-...triazol-6-one | Thiazolo-triazol + ketone | Enhanced solubility |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thioamide and hydrazine derivatives under acidic/basic conditions. Key steps include:
- Coupling reactions : Use of dimethylformamide (DMF) or chloroform as solvents with catalysts like triethylamine for nucleophilic substitutions .
- Temperature control : Reactions often require refluxing (e.g., in ethanol or acetonitrile) to optimize yield and purity .
- Substituent introduction : The 4-bromophenyl and dihydroisoquinolinyl groups are added via Mannich-type reactions or alkylation, requiring precise stoichiometry .
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry, particularly for the bromophenyl and dihydroisoquinolin groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, triazole rings) via characteristic absorption bands .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
- In vitro assays : Screen for antimicrobial, anti-inflammatory, or anticancer activity using cell viability assays (e.g., MTT) and enzyme inhibition studies (e.g., COX-2) .
- Target identification : Use molecular docking to predict interactions with proteins like kinases or GPCRs, leveraging the thiazolo-triazole core’s pharmacophoric properties .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed given its complex substituents?
- Substituent variation : Synthesize analogs with modified bromophenyl (e.g., chloro, methoxy) or dihydroisoquinolin groups to evaluate changes in bioactivity .
- Quantitative SAR (QSAR) : Apply computational models to correlate electronic (e.g., Hammett constants) or steric parameters with experimental data like IC values .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., thiazolo-triazoles with piperidine instead of dihydroisoquinolin) to isolate substituent effects .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Standardized protocols : Replicate assays under controlled conditions (e.g., cell line selection, incubation time) to minimize variability .
- Data triangulation : Cross-reference results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent purity or assay sensitivity .
Q. What strategies mitigate challenges in synthesizing this compound with high enantiomeric purity?
- Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) during key steps like Mannich reactions to control stereochemistry .
- Chromatographic resolution : Employ chiral HPLC or crystallization with enantioselective solvents to separate diastereomers .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to optimize conditions favoring desired enantiomer formation .
Q. How can stability and degradation profiles be evaluated under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic buffers, UV light, or elevated temperatures, followed by LC-MS to identify degradation products .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss over time using UPLC .
- Computational modeling : Predict hydrolytic or oxidative degradation pathways using software like Gaussian or ACD/Percepta .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
